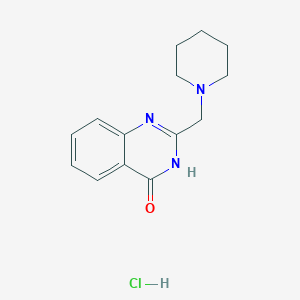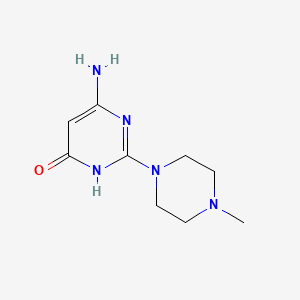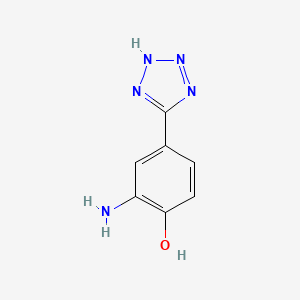
テルブチラジン脱エチル-2-ヒドロキシ
概要
説明
Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbutylazine. It is a diamino-1,3,5-triazine compound, specifically a 1,3,5-triazin-2-ol substituted by an amino group at position 4 and a tert-butylamino group at position 6 . This compound is significant in environmental studies due to its presence as a degradation product of terbutylazine in soil and water .
科学的研究の応用
Terbutylazine-desethyl-2-hydroxy is primarily studied in environmental chemistry due to its role as a degradation product of terbutylazine. It is used to understand the environmental fate and transport of herbicides. Additionally, it is studied for its adsorption properties on various adsorbents, which is important for developing methods to remove such contaminants from water and soil .
作用機序
Target of Action
Terbutylazine-desethyl-2-hydroxy is a metabolite of the herbicide terbuthylazine . The primary targets of this compound are the grass and broad-leaved weeds in a variety of situations including forestry . It also controls slime-forming algae, fungi, and bacteria in non-agricultural situations .
Mode of Action
It is known that it is a persistent and mobile metabolite of terbuthylazine . It interacts with its targets primarily through adsorption . The efficiency of its adsorption on specific polymeric microspheres has been studied, and it was found that hydrogen bonds play an important role in these systems .
Biochemical Pathways
The main degradation pathways of terbuthylazine in the soil lead to the formation of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine . Depending on the microbial activity, other metabolites such as desethylhydroxy-terbuthylazine, diamino-chlorotriazine, and desbutylhydroxy-terbuthylazine may also be formed .
Pharmacokinetics
The pharmacokinetics of Terbutylazine-desethyl-2-hydroxy involves its adsorption on specific polymeric microspheres . The efficiency of this adsorption and the impact of different factors such as pH and temperature on this process have been studied . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine, the Temkin and Dubinin–Radushkevich models were better .
Result of Action
The result of the action of Terbutylazine-desethyl-2-hydroxy is the control of target weeds and other organisms . In terms of residues, the residue definition for risk assessment is proposed as the sum of terbuthylazine and metabolites MT1 (desethyl-terbuthylazine) and MT14 (Terbuthylazine-desethyl-2-hydroxy), expressed as terbuthylazine .
Action Environment
The action of Terbutylazine-desethyl-2-hydroxy is influenced by various environmental factors. For instance, the compound’s adsorption efficiency can be affected by factors such as pH and temperature . Moreover, due to its high chemical and biochemical stability, it can remain for many years in various environmental compartments .
生化学分析
Biochemical Properties
Terbutylazine-desethyl-2-hydroxy participates in various biochemical reactions, primarily as a degradation product of terbutylazine. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound forms hydrogen bonds with specific polymeric microspheres, indicating its potential for adsorption and interaction with other biomolecules . These interactions are essential for understanding the compound’s behavior in biological systems and its potential environmental impact.
Cellular Effects
Terbutylazine-desethyl-2-hydroxy affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of Terbutylazine-desethyl-2-hydroxy involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as cytochrome P450, leading to its metabolic transformation . This interaction can result in the inhibition or activation of these enzymes, affecting their normal function. Additionally, Terbutylazine-desethyl-2-hydroxy can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of detoxification-related genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Terbutylazine-desethyl-2-hydroxy change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to Terbutylazine-desethyl-2-hydroxy can lead to persistent changes in cellular function, such as alterations in enzyme activity and gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s temporal effects.
Dosage Effects in Animal Models
The effects of Terbutylazine-desethyl-2-hydroxy vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and changes in gene expression . Threshold effects are observed in these studies, indicating the importance of determining safe exposure levels for the compound.
Metabolic Pathways
Terbutylazine-desethyl-2-hydroxy is involved in several metabolic pathways, primarily as a degradation product of terbutylazine. It interacts with enzymes such as cytochrome P450, which catalyze its transformation into other metabolites . These metabolic pathways are crucial for understanding the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Terbutylazine-desethyl-2-hydroxy within cells and tissues involve interactions with transporters and binding proteins. The compound’s high water solubility facilitates its movement through aqueous environments, while its interactions with specific polymeric microspheres indicate its potential for adsorption and accumulation in certain tissues . Understanding these transport and distribution mechanisms is essential for assessing the compound’s overall impact on biological systems.
Subcellular Localization
Terbutylazine-desethyl-2-hydroxy’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the cytoplasm or organelles, where it can exert its effects on enzyme activity and gene expression . These localization mechanisms are crucial for understanding the compound’s activity and function within cells.
準備方法
The synthesis of terbutylazine-desethyl-2-hydroxy typically involves the degradation of terbutylazine.
化学反応の分析
Terbutylazine-desethyl-2-hydroxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the amino and tert-butylamino groups.
Hydrolysis: This is a common reaction for triazine compounds, leading to the breakdown of the compound into simpler molecules.
Common reagents and conditions for these reactions include strong acids or bases for hydrolysis, and oxidizing agents for oxidation reactions .
類似化合物との比較
Similar compounds to terbutylazine-desethyl-2-hydroxy include other degradation products of terbutylazine, such as desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. These compounds share similar chemical structures and environmental behaviors but may differ in their specific adsorption properties and degradation rates .
Terbutylazine-desethyl-2-hydroxy is unique in its specific substitution pattern, which can influence its chemical reactivity and environmental persistence compared to other similar compounds.
特性
IUPAC Name |
6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISVCFZNCYUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216887 | |
| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-06-8 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)
![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)


![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
